5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of urea with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural similarity to nucleotides makes it a useful tool in studying DNA and RNA interactions, as well as enzyme mechanisms.
Medicine: Its potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties, are being explored in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes, owing to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications, as it can be tailored to achieve desired properties and effects.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)3-11-4-6(9)7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13) |
InChI Key |
REQJXVHJVYBOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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